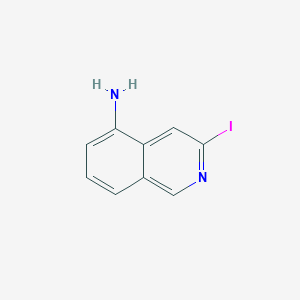

3-Iodoisoquinolin-5-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1260799-42-5 |

|---|---|

Molecular Formula |

C9H7IN2 |

Molecular Weight |

270.07 g/mol |

IUPAC Name |

3-iodoisoquinolin-5-amine |

InChI |

InChI=1S/C9H7IN2/c10-9-4-7-6(5-12-9)2-1-3-8(7)11/h1-5H,11H2 |

InChI Key |

PSMIGWKZWHGILT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CN=C(C=C2C(=C1)N)I |

Origin of Product |

United States |

Reactivity and Derivatization Studies of 3 Iodoisoquinolin 5 Amine

Transformations Involving the C-3 Iodine Atom

The iodine atom at the C-3 position of the isoquinoline (B145761) ring is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions and other substitution pathways.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of aryl halides. The carbon-iodine bond in 3-iodoisoquinolin-5-amine is particularly amenable to such transformations due to its relatively low bond dissociation energy, making it an excellent substrate for oxidative addition to a palladium(0) catalyst.

The Suzuki-Miyaura coupling allows for the formation of a carbon-carbon bond between this compound and various organoboron reagents, such as boronic acids or esters. This reaction typically proceeds in the presence of a palladium catalyst and a base. While specific studies on this compound are not extensively documented in publicly available literature, the general reactivity of aryl iodides in Suzuki couplings is well-established. A typical reaction would involve the coupling of this compound with an arylboronic acid to yield a 3-arylisoquinolin-5-amine.

The Sonogashira coupling provides a route to introduce alkyne moieties at the C-3 position. This reaction involves the coupling of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base, typically an amine. wikipedia.orgorganic-chemistry.org This transformation is valuable for the synthesis of precursors for more complex heterocyclic systems or for materials with specific electronic properties.

The Heck reaction enables the arylation or vinylation of the C-3 position by coupling with an alkene. wikipedia.orgorganic-chemistry.orgwikipedia.org This palladium-catalyzed reaction involves the reaction of this compound with an alkene in the presence of a base to form a substituted alkene at the C-3 position. wikipedia.orgorganic-chemistry.orgwikipedia.org The reaction typically favors the formation of the trans isomer. organic-chemistry.org

Table 1: Representative Cross-Coupling Reactions of Aryl Iodides

| Coupling Reaction | Reagents | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, Base | 3-Arylisoquinoline |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 3-Alkynylisoquinoline |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a potential pathway for the displacement of the iodine atom at the C-3 position. However, for an SNAr reaction to proceed efficiently, the aromatic ring generally needs to be activated by the presence of strong electron-withdrawing groups in the ortho and/or para positions to the leaving group. organic-chemistry.orgorganic-chemistry.org In the case of this compound, the isoquinoline ring itself possesses some degree of electron deficiency, which might facilitate nucleophilic attack. The viability of SNAr reactions on this substrate would depend on the nature of the nucleophile and the reaction conditions. Strong nucleophiles such as amines or alkoxides could potentially displace the iodide, although this may require elevated temperatures. organic-chemistry.org

Halogen-Metal Exchange and Subsequent Electrophilic Trapping

The iodine atom of this compound can undergo halogen-metal exchange, a reaction that converts the aryl iodide into a more reactive organometallic species. recentscientific.comwikipedia.org Treatment with a strong organolithium reagent, such as n-butyllithium, at low temperatures can lead to the formation of 3-lithioisoquinolin-5-amine. This highly reactive intermediate can then be trapped with a variety of electrophiles to introduce a wide range of substituents at the C-3 position. The rate of halogen-metal exchange generally follows the trend I > Br > Cl. wikipedia.org

This two-step sequence provides a powerful method for the synthesis of 3-substituted isoquinolin-5-amines that may not be accessible through other means. The choice of electrophile determines the nature of the substituent introduced.

Table 2: Examples of Electrophilic Trapping Following Halogen-Metal Exchange

| Electrophile | Reagent Example | Product Type |

|---|---|---|

| Aldehyde/Ketone | Benzaldehyde | 3-(Hydroxy(phenyl)methyl)isoquinolin-5-amine |

| Carboxylation | Carbon dioxide (CO2) | 5-Amino-isoquinoline-3-carboxylic acid |

| Alkylation | Methyl iodide | 3-Methylisoquinolin-5-amine |

Reactions of the C-5 Amine Functionality

The primary amine group at the C-5 position is a versatile functional handle that can undergo a variety of classical amine reactions, allowing for further diversification of the isoquinoline core.

Acylation and Alkylation Reactions

The C-5 amine group of this compound can be readily acylated with a variety of acylating agents, such as acid chlorides or anhydrides, in the presence of a base. youtube.com For instance, reaction with acetic anhydride (B1165640) would yield N-(3-iodo-isoquinolin-5-yl)acetamide. This transformation is useful for protecting the amine group during subsequent reactions or for introducing amide functionalities that may impart specific biological activities.

Alkylation of the C-5 amine can be achieved using alkyl halides. However, direct alkylation of primary amines can often lead to a mixture of mono- and poly-alkylated products. dtic.mil To achieve selective mono-alkylation, reductive amination with an aldehyde or ketone is a more controlled approach.

Table 3: Representative Acylation and Alkylation Reactions of Primary Aromatic Amines

| Reaction | Reagent | Conditions | Product Type |

|---|---|---|---|

| Acylation | Acetic anhydride | Base | N-acetylated isoquinoline |

| Alkylation | Methyl iodide | Base | N-methylated isoquinoline(s) |

Diazotization Reactions and Their Applications

The primary aromatic amine at the C-5 position can be converted into a diazonium salt through treatment with nitrous acid (HNO2), which is typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0-5 °C). organic-chemistry.orgnih.govyoutube.com The resulting 3-iodo-isoquinoline-5-diazonium salt is a highly versatile intermediate that can undergo a variety of transformations.

One of the most common applications of diazonium salts is the Sandmeyer reaction , where the diazonium group is replaced by a variety of nucleophiles, often catalyzed by copper(I) salts. organic-chemistry.org This allows for the introduction of functionalities such as chloro, bromo, and cyano groups at the C-5 position. The Sandmeyer reaction provides a synthetic route to compounds that are often difficult to prepare by direct substitution methods. organic-chemistry.org

Furthermore, the diazonium salt can be used in azo coupling reactions . In this electrophilic aromatic substitution reaction, the diazonium ion acts as an electrophile and reacts with electron-rich aromatic compounds, such as phenols or anilines, to form highly colored azo compounds. wikipedia.orgrecentscientific.com This reaction is the basis for the synthesis of a wide range of azo dyes. wikipedia.org

Table 4: Applications of Diazotization of this compound

| Reaction | Reagents | Product Type |

|---|---|---|

| Sandmeyer (Chlorination) | CuCl, HCl | 3-Iodo-5-chloroisoquinoline |

| Sandmeyer (Bromination) | CuBr, HBr | 3-Iodo-5-bromoisoquinoline |

| Sandmeyer (Cyanation) | CuCN, KCN | 5-Amino-isoquinoline-3-carbonitrile |

Condensation Reactions

The primary amine at the C-5 position of this compound is a key site for condensation reactions. This nucleophilic group can react with a variety of electrophilic partners, such as aldehydes, ketones, and carboxylic acid derivatives, to form new carbon-nitrogen bonds. quimicaorganica.orgorganic-chemistry.org These reactions are fundamental in organic synthesis for building more complex molecular architectures.

A prominent example of this reactivity is acylation, a type of condensation reaction, to form amides. For instance, the 5-amino group can be readily acylated. In a specific synthetic application, the derivative N-(3-(4-(pyridin-4-yl)piperazin-1-yl)isoquinolin-5-yl)acetamide was prepared by treating the parent amine with an acylating agent following a cross-coupling reaction. This transformation highlights the accessibility and reactivity of the 5-amino group for forming stable amide linkages, a common strategy in medicinal chemistry to modify the properties of a lead compound.

Reactivity of the Isoquinoline Nitrogen Atom and Core

The lone pair of electrons on the sp²-hybridized nitrogen atom of the isoquinoline ring imparts basic and nucleophilic character to the molecule. quimicaorganica.org This allows for reactions directly involving the heteroatom, as well as influencing the susceptibility of the aromatic core to substitution reactions. The electronic nature of the substituents—the electron-donating amino group at C-5 and the electron-withdrawing iodo group at C-3—modulates this inherent reactivity.

Quaternization and N-Oxidation Reactions

The nitrogen atom of the isoquinoline nucleus can act as a nucleophile, attacking electrophiles such as alkyl halides in quaternization reactions to form N-alkylisoquinolinium salts. quimicaorganica.org The presence of the electron-donating amino group at the C-5 position is expected to increase the electron density of the heterocyclic ring system, thereby enhancing the nucleophilicity of the isoquinoline nitrogen and facilitating this type of reaction.

Furthermore, the isoquinoline nitrogen can be oxidized to form an N-oxide . This transformation is typically achieved using oxidizing agents like hydrogen peroxide or peroxy acids. quimicaorganica.org The formation of an N-oxide introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, which significantly alters the electronic properties and reactivity of the entire ring system. Research has demonstrated methods for the selective N-oxidation of nitrogen-containing heterocycles such as quinoline (B57606) and isoquinoline, even in the presence of other oxidizable amine groups within the same molecule. nih.gov

Electrophilic Aromatic Substitution on the Isoquinoline Ring

Electrophilic aromatic substitution (EAS) on the isoquinoline ring system preferentially occurs on the electron-rich carbocyclic (benzene) ring rather than the electron-deficient heterocyclic (pyridine) ring. quimicaorganica.org The directing effects of the substituents on the ring determine the position of substitution. In this compound, the C-5 amino group is a powerful activating and ortho-, para-directing group. The iodine atom at C-3 is a deactivating group.

Given the potent activating nature of the amino group, it will dominate the directing effects. Therefore, incoming electrophiles are directed primarily to the positions ortho and para to the amine. For this compound, this means electrophilic attack is most likely to occur at the C-6 position (ortho to the amine). Typical electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation would be expected to yield the corresponding 6-substituted derivatives.

Multi-Functionalization Strategies for this compound

The iodine atom at the C-3 position is a versatile handle for introducing a wide array of functional groups through transition-metal-catalyzed cross-coupling reactions. This approach represents a powerful strategy for the multi-functionalization of the this compound scaffold, particularly through the formation of new carbon-nitrogen and carbon-carbon bonds. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are especially effective for this purpose.

Detailed research findings from synthetic procedures demonstrate the utility of this compound as a key intermediate in the construction of complex isoquinoline derivatives. For example, it has been successfully employed in palladium-catalyzed C-N cross-coupling reactions with piperazine (B1678402) derivatives to produce compounds with potential therapeutic applications. The reaction conditions, including the specific catalyst, ligand, base, and solvent, are crucial for achieving high yields.

Below are specific examples of this multi-functionalization strategy.

| Parameter | Details |

|---|---|

| Reactant A | This compound |

| Reactant B | tert-butyl 4-(pyridin-4-yl)piperazine-1-carboxylate |

| Catalyst | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |

| Ligand | Xantphos |

| Base | Cesium Carbonate (Cs₂CO₃) |

| Solvent | 1,4-Dioxane |

| Temperature | 100 °C |

| Time | 2 hours |

| Yield | 88% |

| Product | tert-butyl 4-(5-aminoisoquinolin-3-yl)-4-(pyridin-4-yl)piperazine-1-carboxylate |

| Parameter | Details |

|---|---|

| Reactant A | This compound |

| Reactant B | 1-(pyridin-4-yl)piperazine |

| Catalyst | Palladium(II) Acetate (B1210297) (Pd(OAc)₂) |

| Ligand | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) |

| Base | Sodium tert-butoxide (NaOtBu) |

| Solvent | Toluene |

| Temperature | 100 °C |

| Time | 16 hours |

| Yield | 66% |

| Product | 3-(4-(pyridin-4-yl)piperazin-1-yl)isoquinolin-5-amine |

Advanced Spectroscopic Characterization in Research of 3 Iodoisoquinolin 5 Amine

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR are fundamental for the structural assignment of compounds like 3-Iodoisoquinolin-5-amine.

In the ¹H NMR spectrum, aromatic protons typically resonate in the region of 6.5-8.0 δ due to the deshielding effect of the aromatic ring current. libretexts.org The introduction of an iodine atom at the C-3 position is expected to induce notable changes in the chemical shifts of nearby protons compared to the parent 5-aminoisoquinoline (B16527). The iodine atom's electronegativity and its "heavy-atom effect" would likely cause a downfield shift for the proton at the C-4 position. The protons on the benzene (B151609) ring portion (H-6, H-7, H-8) would also experience shifts, albeit smaller, due to the electronic perturbation of the iodine substituent. The amine (-NH₂) protons would appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

In the ¹³C NMR spectrum, the carbon atom directly bonded to the iodine (C-3) would experience a significant upfield shift, a phenomenon known as the "heavy-atom effect". nih.gov Conversely, the adjacent carbon atoms may experience slight downfield shifts. By comparing the predicted spectrum with that of 5-aminoisoquinoline, the specific site of iodination can be unequivocally confirmed.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on 5-aminoisoquinoline and known substituent effects. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-1 | ~8.9 - 9.2 | - |

| C-1 | - | ~150 - 153 |

| C-3 | - | ~95 - 105 |

| H-4 | ~7.8 - 8.1 | - |

| C-4 | - | ~120 - 123 |

| C-4a | - | ~128 - 131 |

| C-5 | - | ~145 - 148 |

| H-6 | ~7.0 - 7.3 | - |

| C-6 | - | ~110 - 113 |

| H-7 | ~7.4 - 7.7 | - |

| C-7 | - | ~129 - 132 |

| H-8 | ~7.6 - 7.9 | - |

| C-8 | - | ~118 - 121 |

| C-8a | - | ~133 - 136 |

| -NH₂ | Variable (broad) | - |

Utility of Mass Spectrometry (MS) for Purity and Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the determination of a molecule's molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million, which is crucial for confirming the molecular formula C₉H₇IN₂.

The molecular ion peak ([M]⁺) for this compound would be expected at an m/z (mass-to-charge ratio) corresponding to its monoisotopic mass. A key feature in the mass spectrum of an iodine-containing compound is the presence of a characteristic peak for the iodine cation ([I]⁺) at m/z 127. docbrown.info The fragmentation pattern is also highly informative. The C-I bond is relatively weak and often one of the first to break, leading to a prominent peak corresponding to the loss of an iodine radical ([M-I]⁺). docbrown.info This fragmentation provides strong evidence for the presence of iodine in the molecule. Further fragmentation of the isoquinolin-5-amine cation would yield additional structural information. In some cases, deiodination can be induced in the ESI source, particularly when using formic acid as a mobile phase additive. researchgate.netnih.gov

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₉H₇IN₂ |

| Molecular Weight | 270.07 g/mol |

| Predicted [M]⁺ Peak (m/z) | 270 |

| Key Fragment Ion (m/z) | 143 ([M-I]⁺) |

| Key Fragment Ion (m/z) | 127 ([I]⁺) |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, researchers can determine bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For this compound, a successful crystal structure determination would confirm the planarity of the isoquinoline (B145761) ring system and provide the exact orientation of the amine and iodo substituents. It would also reveal details about the crystal packing, showing how individual molecules interact with each other in the solid state. The amine group is capable of acting as a hydrogen bond donor, and the nitrogen atoms of the isoquinoline ring can act as acceptors, potentially leading to the formation of extended hydrogen-bonded networks. This information is invaluable for understanding the material's physical properties and for computational modeling studies.

Table 3: Hypothetical Crystallographic Parameters for this compound (Note: This table is illustrative and represents typical parameters that would be determined from an X-ray diffraction experiment.)

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~6.0 |

| c (Å) | ~17.0 |

| β (°) | ~95 |

| Volume (ų) | ~860 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | ~2.09 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring and Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are workhorse techniques in chemical synthesis and characterization, providing information about functional groups and conjugated π-electron systems, respectively.

IR spectroscopy is particularly useful for identifying the presence of specific functional groups. For this compound, the IR spectrum would be dominated by characteristic vibrations. The N-H stretching of the primary amine group would appear as two bands in the 3300-3500 cm⁻¹ region. nih.gov The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the aromatic rings would appear in the 1450-1600 cm⁻¹ region. libretexts.org The C-I stretching vibration typically occurs in the far-infrared region (below 600 cm⁻¹) and may be difficult to observe with standard instrumentation. IR can be effectively used to monitor the synthesis of this compound, for instance, by observing the appearance of the amine N-H stretches or changes in the aromatic substitution pattern in the fingerprint region (690-900 cm⁻¹). libretexts.org

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like isoquinolines have characteristic absorptions in the UV region due to π→π* transitions. thieme-connect.de The spectrum of this compound is expected to show multiple absorption bands. The introduction of the iodine atom and the amino group, both of which have lone pairs of electrons, can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted isoquinoline, indicating a more extended conjugated system. This technique is valuable for confirming the presence of the aromatic core and can be used to monitor reaction progress where the chromophore is altered.

Table 4: Predicted IR and UV-Vis Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Feature | Predicted Wavenumber (cm⁻¹)/Wavelength (nm) |

| Infrared (IR) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |

| Infrared (IR) | Aromatic C-H Stretch | ~3030 - 3080 |

| Infrared (IR) | Aromatic C=C/C=N Stretch | 1450 - 1600 |

| Infrared (IR) | N-H Bend | 1580 - 1650 |

| Ultraviolet-Visible (UV-Vis) | π→π* Transition (Band 1) | ~220 - 240 nm |

| Ultraviolet-Visible (UV-Vis) | π→π* Transition (Band 2) | ~270 - 290 nm |

| Ultraviolet-Visible (UV-Vis) | π→π* Transition (Band 3) | ~320 - 340 nm |

Computational and Theoretical Chemistry Applied to 3 Iodoisoquinolin 5 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of 3-Iodoisoquinolin-5-amine. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, alongside Density Functional Theory (DFT), are employed to model the molecule's behavior.

The electronic structure of this compound is characterized by the distribution of electrons across the molecule, which dictates its chemical behavior. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.

For this compound, the presence of the electron-donating amine group (-NH₂) at the 5-position is expected to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing iodine atom at the 3-position and the nitrogen atom within the isoquinoline (B145761) ring lower the LUMO energy, enhancing its reactivity towards nucleophiles.

Reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These descriptors provide quantitative measures of the molecule's reactivity.

Table 1: Calculated Electronic Properties of this compound (Note: The following data are illustrative and based on typical values for similar aromatic amines and iodo-substituted heterocycles, calculated using DFT at the B3LYP/6-31G(d,p) level of theory.)

| Parameter | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Ionization Potential | 5.8 eV |

| Electron Affinity | 1.2 eV |

| Electronegativity (χ) | 3.5 eV |

| Chemical Hardness (η) | 2.3 eV |

| Electrophilicity Index (ω) | 2.68 eV |

This table is interactive. You can sort the data by clicking on the column headers.

These calculations predict that this compound is a moderately reactive molecule. The distribution of electrostatic potential, another output of these calculations, can pinpoint the most likely sites for electrophilic and nucleophilic attack. The nitrogen of the amine group and certain carbon atoms in the aromatic rings are expected to be electron-rich (nucleophilic), while the hydrogen atoms of the amine group and the carbon atom bonded to the iodine are likely to be electron-poor (electrophilic).

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions involving molecules like this compound. mdpi.com DFT calculations can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies. This information is invaluable for understanding reaction kinetics and predicting the most favorable reaction pathways.

For this compound, DFT studies can elucidate the mechanisms of important synthetic transformations. For instance, in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings), the iodine atom at the 3-position is the reactive site. DFT calculations can model the oxidative addition of the C-I bond to the palladium catalyst, which is often the rate-determining step. These studies can help in optimizing reaction conditions by providing insights into the energetics of different catalytic cycles.

Another area where DFT is beneficial is in studying electrophilic aromatic substitution reactions. The amine group at the 5-position is an activating group and directs incoming electrophiles to the ortho and para positions (positions 4, 6, and 8). DFT calculations can quantify the relative activation energies for substitution at these different positions, thus predicting the regioselectivity of reactions such as nitration, halogenation, or acylation.

Table 2: Predicted Activation Energies for Electrophilic Nitration of this compound (Note: These values are hypothetical and intended to illustrate the predictive power of DFT in determining regioselectivity.)

| Position of Substitution | Relative Activation Energy (kcal/mol) |

| C-4 | 15.2 |

| C-6 | 16.8 |

| C-8 | 18.5 |

This table is interactive. You can sort the data by clicking on the column headers.

The lower predicted activation energy for substitution at the C-4 position suggests that this would be the major product, a prediction that can guide synthetic chemists in their experimental work.

Molecular Modeling and Conformational Analysis of this compound and its Intermediates

Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. For this compound, which has a relatively rigid isoquinoline core, conformational analysis is primarily concerned with the orientation of the amine group and the behavior of the molecule in different environments.

The rotation of the amine group relative to the aromatic ring has a low energy barrier, but certain orientations may be favored due to subtle electronic or steric effects. Molecular mechanics and DFT calculations can be used to determine the preferred conformation. In the solid state, intermolecular interactions, such as hydrogen bonding involving the amine group, will play a significant role in determining the crystal packing, which can be predicted using molecular modeling techniques. researchgate.net

Table 3: Torsional Energy Profile for Rotation of the Amine Group in this compound (Note: Data is illustrative of a typical torsional energy profile for an aromatic amine.)

| Dihedral Angle (H-N-C5-C6) | Relative Energy (kcal/mol) |

| 0° | 0.5 |

| 30° | 0.3 |

| 60° | 0.1 |

| 90° | 0.0 |

| 120° | 0.1 |

| 150° | 0.3 |

| 180° | 0.5 |

This table is interactive. You can sort the data by clicking on the column headers.

The data suggests a very low barrier to rotation, indicating that the amine group is relatively free to rotate at room temperature. The most stable conformation is predicted to be when the amine hydrogens are out of the plane of the isoquinoline ring.

Predictive Simulations for Novel Derivatizations

Predictive simulations leverage the principles of computational chemistry to design new molecules with desired properties. Starting with the core structure of this compound, these simulations can explore the effects of adding various substituents at different positions on the molecule's electronic, steric, and pharmacokinetic properties. This in silico approach can significantly accelerate the discovery of new derivatives for specific applications, such as in medicinal chemistry or materials science. nih.gov

For example, if the goal is to design a new kinase inhibitor, molecular docking simulations can be used to predict how different derivatives of this compound bind to the active site of a target protein. By systematically modifying the substituents on the isoquinoline ring, it is possible to identify candidates with improved binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed based on a set of computationally derived descriptors for a series of this compound derivatives. These models can then be used to predict the biological activity of yet-to-be-synthesized compounds, allowing researchers to prioritize the most promising candidates for synthesis and experimental testing.

Table 4: Predicted Properties of Hypothetical Derivatives of this compound (Note: This table illustrates how computational predictions can be used to guide the design of new derivatives.)

| Derivative | Predicted HOMO-LUMO Gap (eV) | Predicted Dipole Moment (Debye) | Predicted LogP |

| 3-Iodo-5-amino-8-nitroisoquinoline | 3.9 | 5.1 | 2.8 |

| 3-Iodo-5-amino-6-methoxyisoquinoline | 4.8 | 2.5 | 2.5 |

| N-(3-Iodoisoquinolin-5-yl)acetamide | 4.7 | 3.8 | 2.2 |

This table is interactive. You can sort the data by clicking on the column headers.

These predictive simulations serve as a powerful tool in modern chemical research, enabling the rational design of novel molecules and reducing the time and resources required for experimental discovery.

3 Iodoisoquinolin 5 Amine As a Versatile Synthetic Building Block and Medicinal Chemistry Scaffold

Role in the Synthesis of Complex Heterocyclic Systems

The dual functionality of 3-iodoisoquinolin-5-amine provides chemists with two orthogonal points for molecular elaboration, making it a powerful precursor for the synthesis of intricate heterocyclic systems. The carbon-iodine bond at the C3 position is a prime substrate for a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental tools for carbon-carbon and carbon-heteroatom bond formation. Concurrently, the nucleophilic amino group at the C5 position can be readily engaged in various transformations such as acylation, alkylation, and condensation reactions.

This versatility allows for the stepwise or concerted construction of polycyclic and highly decorated isoquinoline (B145761) derivatives. Key transformations leveraging the 3-iodo group include:

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the C3 position of the isoquinoline core and a variety of aryl or heteroaryl boronic acids or esters. nih.govrsc.orgmdpi.com This is a robust method for creating complex biaryl structures, which are common motifs in pharmacologically active compounds.

Sonogashira Coupling: By coupling the 3-iodo position with terminal alkynes, the Sonogashira reaction introduces an alkynyl substituent. beilstein-journals.orgwikipedia.orgorganic-chemistry.org This functionality is not only valuable in its own right but also serves as a versatile handle for subsequent transformations, such as cycloadditions or hydration, to build further complexity. researchgate.netlibretexts.org

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the coupling of the 3-iodo position with a diverse range of primary and secondary amines. wikipedia.orglibretexts.orgorganic-chemistry.org This transformation can be used to replace the iodine with a different amino substituent, leading to the synthesis of novel diamin-substituted isoquinolines or more complex nitrogen-containing heterocyclic systems. youtube.comyoutube.com

The following table illustrates the utility of this compound in these cornerstone cross-coupling reactions for generating complex derivatives.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting C3-Substituent | Product Class |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | -Ar (Aryl or Heteroaryl) | 3-Arylisoquinolin-5-amines |

| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | -C≡C-R | 3-Alkynylisoquinolin-5-amines |

| Buchwald-Hartwig Amination | R¹R²NH | Pd₂(dba)₃, Ligand (e.g., XPhos), Base (e.g., NaOtBu) | -NR¹R² | Isoquinoline-3,5-diamines |

Integration into Multi-Component and Cascade Reactions

The efficiency of modern organic synthesis is often enhanced by employing multi-component reactions (MCRs) and cascade reactions, which allow for the construction of complex molecules from simple precursors in a single operation, thereby saving time, resources, and reducing waste. nih.govmdpi.com this compound is an ideal substrate for integration into such elegant synthetic strategies.

In MCRs, where three or more reactants combine in a one-pot process, the 5-amino group of the scaffold can act as the requisite amine component. ub.edumdpi.com For instance, it could participate in established MCRs like the Ugi or Petasis reactions to build a complex side chain at the C5 position. mdpi.com The 3-iodo group would remain intact during this process, serving as a latent handle for a subsequent diversification step, effectively combining the efficiency of MCRs with post-condensation modification.

Cascade reactions, which involve two or more sequential transformations where the product of the first step becomes the substrate for the next, can also be designed around this scaffold. mdpi.comrsc.orgresearchgate.net A hypothetical but synthetically valuable cascade could involve an initial Sonogashira coupling at the C3 position, followed by an in-situ, intramolecular cyclization of the newly installed alkyne onto the 5-amino group (or a derivative thereof), leading to the rapid assembly of novel polycyclic heteroaromatic systems.

Contributions to Chemical Library Synthesis

The generation of chemical libraries containing hundreds or thousands of structurally related compounds is a cornerstone of modern drug discovery, enabling high-throughput screening for new biological activities. This compound is an outstanding starting scaffold for parallel synthesis and library generation due to its two chemically distinct functional groups that can be addressed with high selectivity. nih.govnih.gov

A typical library synthesis strategy would involve a two-dimensional diversification approach:

Diversification at C3: The 3-iodo position can be reacted with a large array of building blocks using robust and high-fidelity reactions like Suzuki or Sonogashira couplings. By arraying different boronic acids or alkynes in a multi-well plate format, a first generation of diverse 3-substituted isoquinolin-5-amines can be rapidly synthesized.

Diversification at C5: Each of the products from the first step can then be further diversified. The 5-amino group can be acylated with a library of carboxylic acids or sulfonylated with a library of sulfonyl chlorides, again using parallel synthesis techniques.

This combinatorial approach allows for the exponential generation of a large and diverse chemical library from a small number of starting materials, as illustrated below.

| Scaffold | Step 1: C3 Diversification (e.g., Suzuki Coupling) | Step 2: C5 Diversification (e.g., Acylation) | Resulting Library Size |

|---|---|---|---|

| This compound | 20 different boronic acids | 20 different acyl chlorides | 20 x 20 = 400 unique compounds |

Strategic Utility as a Privileged Scaffold for Diversification in Medicinal Chemistry Research

The isoquinoline nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govsemanticscholar.orgrsc.org This term describes molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, and thus serve as a rich starting point for the design of novel therapeutic agents.

This compound is a strategic tool for leveraging this privileged scaffold. It provides a robust and reliable platform for generating analogs for structure-activity relationship (SAR) studies. nih.govrsc.org Medicinal chemists can systematically and independently modify the C3 and C5 positions to probe the chemical space around the isoquinoline core and optimize interactions with a biological target.

The C3-Position: The iodo group acts as a "linchpin" for introducing a wide variety of substituents. These groups can be tailored to fit into specific binding pockets of enzymes or receptors, enhancing potency and selectivity. For example, introducing aromatic rings can facilitate π-π stacking interactions, while other groups can act as hydrogen bond donors or acceptors.

The C5-Position: The amino group provides a vector for modifications that can modulate the physicochemical properties of the molecule, such as solubility, lipophilicity, and metabolic stability. Furthermore, this position can be used to introduce groups that interact with solvent-exposed regions of a target protein or form critical hydrogen bonds at the periphery of a binding site.

This ability to systematically decorate the privileged isoquinoline core makes this compound a highly valuable starting material in hit-to-lead and lead optimization campaigns. nih.gov

Design Principles for Isoquinoline-Based Scaffolds

The development of new drugs from isoquinoline-based scaffolds like this compound is guided by several key principles of modern medicinal chemistry.

Structure-Activity Relationship (SAR) Studies: This is the foundational principle where the biological activity of a series of related compounds is correlated with their chemical structure. By synthesizing a library of derivatives from this compound with systematic variations at the C3 and C5 positions and evaluating their biological effects, researchers can deduce which structural features are essential for activity. nih.govrsc.org This knowledge guides the design of next-generation compounds with improved potency and selectivity.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known (e.g., from X-ray crystallography or cryo-EM), computational docking studies can be used to predict how different analogs of the isoquinoline scaffold will bind. Chemists can use this information to rationally design substituents at the C3 and C5 positions that will form optimal hydrogen bonding, hydrophobic, or electrostatic interactions with the target, thereby accelerating the discovery of potent inhibitors or modulators.

Fragment-Based Drug Design (FBDD): In this approach, the isoquinoline core can be considered a starting fragment that has shown weak binding to a target. The design strategy then involves "growing" or elaborating the fragment from its reactive handles (the iodo and amino groups) to pick up additional, favorable interactions within the binding site, thus systematically building a high-affinity ligand.

Bioisosteric Replacement: This principle involves substituting one functional group for another with similar steric and electronic properties to improve the molecule's pharmacological profile. For example, the 5-amino group could be replaced with other hydrogen-bonding groups, or different heterocyclic rings could be introduced at the C3 position to modulate target engagement or ADME (absorption, distribution, metabolism, and excretion) properties.

By applying these principles, medicinal chemists can strategically utilize this compound to efficiently explore the chemical space around a privileged core and rationally design novel drug candidates.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

While traditional methods for constructing isoquinoline (B145761) scaffolds are well-documented, they often involve transition-metal catalysts, harsh reaction conditions, and the use of toxic reagents, which pose environmental and economic challenges. rsc.org The future of synthesizing 3-Iodoisoquinolin-5-amine and its derivatives lies in the adoption of green chemistry principles. rsc.org

Key areas for future synthetic research include:

Energy-Efficient Methodologies: Microwave-assisted organic synthesis (MAOS) and ultrasonic irradiation represent promising energy-efficient alternatives. rsc.orgnih.gov For instance, microwave-assisted palladium-catalyzed reactions have been shown to efficiently produce 4-substituted isoquinolines. nih.gov Future work could adapt these protocols for the synthesis of 3-iodo-5-amino substituted systems, potentially reducing reaction times from hours to minutes and improving yields.

Transition-Metal-Free Pathways: The development of synthetic routes that avoid heavy metals is a critical goal for sustainable chemistry. rsc.org Metal- and additive-free protocols, such as those utilizing aqueous conditions to activate nitriles for nucleophilic addition and annulation, could offer a green, atom-economical approach to aminated isoquinolines. rsc.org Research could focus on designing precursors to this compound that are compatible with these transition-metal-free cyclization strategies.

Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and process control. Developing a flow-based synthesis for this compound would not only be a more sustainable approach but also allow for the on-demand production of the compound and its derivatives, facilitating more rapid downstream screening and application studies.

Electrosynthesis: The use of electrospray processes to conduct reactions in charged microdroplets has been shown to dramatically accelerate reaction rates on a millisecond timescale without the need for external acid catalysts, as demonstrated in the Pomeranz-Fritsch synthesis of isoquinoline. nih.govresearchgate.net Exploring the application of this technology could lead to an unprecedentedly rapid and sustainable synthesis of the target molecule.

| Synthetic Strategy | Potential Advantages for this compound Synthesis | Relevant Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, improved energy efficiency, higher yields. nih.gov | Adaptation of palladium-catalyzed cyclization of oxazolidines. nih.gov |

| Transition-Metal-Free Reactions | Avoidance of toxic and expensive metal catalysts, environmental compatibility. rsc.org | Design of precursors for annulation reactions under aqueous conditions. rsc.org |

| Flow Chemistry | Enhanced safety, scalability, precise process control, on-demand synthesis. | Development of a multi-step continuous flow process from simple starting materials. |

| Electrosynthesis in Microdroplets | Ultra-fast reaction times (milliseconds), avoidance of bulk acid catalysts. nih.gov | Application of Pomeranz-Fritsch or similar cyclizations in charged microdroplets. nih.govresearchgate.net |

Exploration of Unprecedented Reactivity Patterns

The dual functionality of this compound—an electrophilic site at the C-3 position (C-I bond) and a nucleophilic amino group at the C-5 position—provides a rich platform for exploring novel chemical reactivity.

Hypervalent Iodine Chemistry: The iodoarene moiety is not merely a leaving group for cross-coupling. It can be oxidized to form hypervalent iodine reagents. acs.org This oxidative activation presents a sustainable, metal-free strategy for a wide range of transformations. acs.org Future research could explore the in-situ generation of hypervalent iodine species from this compound, which could then act as powerful aryl-group-transfer agents or precursors to other reactive intermediates. acs.org The high leaving ability of the aryl iodine group, estimated to be ~10⁶ times greater than triflate, makes these derivatives highly reactive. acs.org

Orthogonal Functionalization: A significant opportunity lies in the selective and orthogonal functionalization of the iodine and amine groups. The amine group's basicity and nucleophilicity can be temporarily masked using protecting groups, allowing for selective reactions at the C-I bond (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings). msu.edu Subsequent deprotection would unveil the amino group for further transformations like acylation, alkylation, or diazotization, enabling the rapid construction of complex, multi-substituted isoquinoline libraries.

Radical Reactivity: While ionic reactions of iodoarenes are common, their reactivity under radical conditions is less explored. researchgate.net Investigations could uncover unexpected nucleophilic behavior of radicals generated at the C-3 position, enabling novel carbon-carbon or carbon-heteroatom bond formations that are not accessible through traditional ionic pathways. researchgate.net

Intramolecular Cyclizations: By first derivatizing the amino group with a suitable tether containing a reactive partner, novel intramolecular cyclization reactions could be designed. This could lead to the synthesis of unique, rigid, polycyclic heterocyclic systems built upon the isoquinoline core, which are of high interest in medicinal chemistry and materials science.

Advanced Characterization Techniques for In-situ Reaction Monitoring

To optimize novel synthetic routes and understand complex reactivity patterns, advanced characterization techniques that allow for real-time, in-situ reaction monitoring are essential. Moving beyond traditional offline analysis (TLC, GC-MS, NMR of final products) can provide deep mechanistic insights and accelerate process development.

Future research in this area should focus on:

Spectroscopic Methods: The application of in-situ spectroscopy, such as ReactIR (FTIR), Raman, and Process NMR, can track the concentration of reactants, intermediates, and products in real-time. spectroscopyonline.com This is particularly valuable for identifying transient and potentially labile intermediate species that would be missed by conventional offline analysis. spectroscopyonline.com For example, monitoring the C-I bond vibration or the N-H stretches could provide precise kinetic data for functionalization reactions.

Mass Spectrometry Techniques: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be coupled directly to reaction vessels to monitor the formation of intermediates and products. This has been successfully used to observe reactions occurring on millisecond timescales in charged microdroplets. nih.gov

Calorimetry: Reaction calorimetry can provide real-time thermodynamic data, which is crucial for ensuring the safety and scalability of new synthetic processes. By monitoring heat flow, one can detect the onset of reactions, identify induction periods, and prevent thermal runaways.

Implementing these techniques would enable a more profound understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound, leading to more efficient, robust, and safer chemical processes.

Computational Design and Prediction of Novel Isoquinoline Derivatives

Computational chemistry offers a powerful toolkit for accelerating the discovery and development of new molecules by predicting their properties and reactivity before their synthesis. researchgate.netcitedrive.com For derivatives of this compound, computational studies can guide synthetic efforts and prioritize compounds for specific applications.

Emerging opportunities include:

DFT for Reactivity and Spectroscopy: Density Functional Theory (DFT) calculations can be used to model the electronic structure of this compound and its derivatives. researchgate.netcitedrive.com Analysis of Frontier Molecular Orbitals (HOMO-LUMO) can predict the most likely sites for electrophilic and nucleophilic attack, guiding the exploration of new reactions. researchgate.net Furthermore, DFT can predict spectroscopic signatures (NMR, IR, UV-Vis), which can aid in the characterization of newly synthesized compounds. researchgate.net

Molecular Docking for Drug Discovery: Isoquinoline scaffolds are prevalent in bioactive molecules. nih.govnih.gov Computational molecular docking can be used to screen virtual libraries of derivatives of this compound against biological targets (e.g., protein kinases, enzymes). citedrive.comnih.gov These in silico studies can predict binding affinities and binding modes, helping to identify promising candidates for development as therapeutic agents. citedrive.com

Prediction of Material Properties: For applications in materials science, computational methods can predict key properties of novel derivatives. Time-Dependent DFT (TD-DFT) can calculate absorption and emission spectra, identifying candidates for fluorescent probes or organic light-emitting diodes (OLEDs). researchgate.net Calculations of molecular electrostatic potential (MEP) can provide insights into intermolecular interactions, which are crucial for designing crystal structures with desired properties. nih.gov

| Computational Method | Application for this compound Derivatives | Predicted Outcomes |

| Density Functional Theory (DFT) | Elucidating electronic structure and reactivity. researchgate.net | Reaction mechanism pathways, HOMO-LUMO gaps, charge distribution, spectroscopic data. researchgate.net |

| Molecular Docking | Virtual screening for biological activity. citedrive.com | Binding energies and poses with protein targets, identification of potential drug candidates. nih.gov |

| Time-Dependent DFT (TD-DFT) | Predicting optical and electronic properties. researchgate.net | UV-Vis absorption/emission spectra, identifying candidates for optical materials. |

| Molecular Electrostatic Potential (MEP) | Analyzing intermolecular interaction sites. nih.gov | Guiding crystal engineering, predicting solid-state packing and hydrogen bonding patterns. |

By integrating these computational approaches with synthetic chemistry, the design-synthesis-test cycle can be significantly accelerated, enabling a more rational and efficient exploration of the chemical space surrounding this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Iodoisoquinolin-5-amine, and what purity benchmarks should be prioritized?

- Methodology : Common approaches include nucleophilic substitution or transition-metal-catalyzed iodination of precursor amines. For example, purification via column chromatography using solvents like acetonitrile or methanol (as described for analogous isoquinoline derivatives) ensures high purity (>95%) . Post-synthesis, purity should be validated using HPLC (≥99% for biological assays) and elemental analysis (C, H, N within 0.4% of theoretical values).

Q. How should researchers safely handle this compound given limited toxicological data?

- Methodology : Extrapolate safety protocols from structurally similar compounds, such as isoquinolin-5-amine hydrochloride, which requires PPE (gloves, lab coat, goggles), fume hood use, and immediate decontamination of spills with ethanol/water mixtures . Toxicity testing (e.g., Ames test for mutagenicity) is recommended for novel derivatives due to gaps in carcinogenicity and ecotoxicological data .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Confirm regiochemistry via -NMR (aromatic proton splitting patterns) and -NMR (C-I coupling at ~160 ppm).

- HRMS : Validate molecular weight (theoretical for CHIN: 285.97 g/mol).

- FTIR : Identify amine N-H stretches (~3300 cm) and C-I vibrations (~500 cm) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected NMR splitting) be resolved during structural elucidation?

- Methodology :

- Step 1 : Rule out solvent or pH artifacts by re-acquiring spectra in deuterated DMSO or CDCl.

- Step 2 : Compare experimental data with computational predictions (DFT-based NMR simulations).

- Step 3 : Use 2D techniques (COSY, HSQC) to resolve overlapping signals, as demonstrated in studies of halogenated isoquinolines .

Q. What strategies optimize the stability of this compound in solution for long-term storage?

- Methodology :

- Solvent Selection : Use anhydrous DMF or DMSO under inert gas (N/Ar) to prevent hydrolysis of the iodo group.

- Temperature : Store at -20°C in amber vials to mitigate light-induced degradation.

- Additives : Include stabilizing agents like BHT (0.1% w/v) for radical-sensitive compounds .

Q. How should researchers design experiments to address discrepancies in reported biological activity of iodinated isoquinolines?

- Methodology :

- Controlled Replication : Reproduce prior assays (e.g., kinase inhibition) under identical conditions (pH, temperature, solvent).

- Dose-Response Analysis : Test activity across a 10–10 M range to identify non-linear effects.

- Meta-Analysis : Use statistical tools (e.g., Cochrane Q-test) to assess heterogeneity in published datasets .

Methodological and Ethical Considerations

Q. What ethical guidelines apply when citing prior work on halogenated amines with incomplete data?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.